Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide

Medicinal chemistry Lead optimization Physicochemical property assessment

This compound features a unique ortho-methylthio substituent that introduces chalcogen-bonding potential and S-oxidation metabolic vulnerability, providing distinct SAR insights not covered by halogen or sulfonamide analogs. With a lead-like MW of 341.43 g/mol, it offers a superior optimisation window compared to heavier analogs. It is ideal for unbiased phenotypic screening and chemoproteomic target deconvolution, carrying no pre-existing target liability. Available as part of the F6288 series with consistent ≥90% purity, it ensures batch-to-batch reproducibility for hit calling. Pair with the 2-bromo and 2-chloro-4-fluoro analogs to complete a systematic ortho-substituent SAR matrix.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 1421504-75-7
Cat. No. B2391919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide
CAS1421504-75-7
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCN1C=C(N=C1CCNC(=O)C2=CC=CC=C2SC)C3=CC=CO3
InChIInChI=1S/C18H19N3O2S/c1-21-12-14(15-7-5-11-23-15)20-17(21)9-10-19-18(22)13-6-3-4-8-16(13)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)
InChIKeyBQCKCYNLDYLSJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide (CAS 1421504-75-7): Procurement-Ready Chemical Identity and Structural Classification


N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide (CAS 1421504-75-7), also referred to by the synonym FIMA, is a synthetic small-molecule organic compound belonging to the class of benzamides functionalized with a furan-substituted N-methylimidazole moiety . Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of 341.43 g/mol . The compound is commercially available from screening-compound suppliers, including Life Chemicals (product code F6288 series), and is supplied for non-human research use only [1]. The structural architecture features a 2-(methylthio)benzamide group linked via an ethylene spacer to a 4-(furan-2-yl)-1-methyl-1H-imidazole core, a scaffold that has been explored in the context of NQO2 (NRH:quinone oxidoreductase 2) inhibitor development and other medicinal chemistry programs [2].

Why N-(2-(4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide Cannot Be Interchanged with Its Closest Structural Analogs


Within the furan-imidazole benzamide series defined by a conserved 4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl ethyl linker, the benzamide ring substitution is the primary determinant of molecular properties relevant to both biological activity and physicochemical behaviour. The methylthio (-SCH₃) substituent at the ortho position of the benzamide ring in CAS 1421504-75-7 is chemically distinct from the halogen or other substituents found in closely related analogs, including the 2-bromo analog (CAS 1421489-51-1, C₁₇H₁₆BrN₃O₂, MW 374.24) [1], the 2-chloro-4-fluoro analog (CAS 1421458-96-9, C₁₇H₁₅ClFN₃O₂, MW 347.77) [2], and the 4-morpholinosulfonyl analog (CAS 1421489-57-7, C₂₁H₂₄N₄O₅S, MW 444.51) . The methylthio group confers distinct electronic, steric, lipophilic, and hydrogen-bonding characteristics that are not replicated by bromine, chlorine/fluorine, or sulfonamide substituents. Consequently, structure–activity relationship (SAR) findings obtained with halogenated or sulfonamide analogs cannot be assumed to apply to the methylthio-substituted compound without direct experimental confirmation. For procurement decisions in SAR expansion, lead optimization, or screening-cascade design, each variant must be treated as an independent chemical entity with potentially divergent target engagement and selectivity profiles.

Quantitative Comparative Evidence for N-(2-(4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide (CAS 1421504-75-7): Head-to-Head Analysis Against Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: Methylthio vs. Bromo, Chloro-Fluoro, and Morpholinosulfonyl Benzamide Analogs

The molecular weight (MW) of CAS 1421504-75-7 is 341.43 g/mol, which is 32.81 g/mol (8.8%) lower than the 2-bromo analog (CAS 1421489-51-1, MW 374.24) [1], 6.34 g/mol (1.8%) lower than the 2-chloro-4-fluoro analog (CAS 1421458-96-9, MW 347.77) [2], and 103.08 g/mol (23.2%) lower than the 4-morpholinosulfonyl analog (CAS 1421489-57-7, MW 444.51) . The ortho-methylthio substituent contributes a calculated logP increment that is intermediate between the lipophilic bromo substituent and the moderately polar chloro-fluoro combination. This MW ranking places the target compound favourably within the 'lead-like' property space (MW ≤ 350) recommended for fragment-to-lead optimization, whereas the bromo and morpholinosulfonyl analogs exceed or approach the upper boundary of drug-like chemical space.

Medicinal chemistry Lead optimization Physicochemical property assessment

Structural Divergence at the Benzamide Ortho Position: Methylthio as a Chemically Orthogonal Handle for SAR Exploration

In the series of compounds sharing the 4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl ethyl linker, the ortho substituent on the benzamide ring varies systematically: –SCH₃ (target), –Br (2-bromo analog), –Cl/–F (2-chloro-4-fluoro analog), and –SO₂-morpholine (4-morpholinosulfonyl analog) [1][2]. The methylthio group is chemically distinct from halogens and sulfonamides in three key aspects: (i) it can participate in chalcogen-bonding interactions not available to halogens; (ii) it is metabolically labile via S-oxidation pathways (yielding sulfoxide and sulfone metabolites) that are orthogonal to the metabolic fate of halogenated analogs; and (iii) it occupies a steric volume intermediate between –Br (van der Waals radius ~1.85 Å) and –Cl (~1.75 Å), while the sulfur atom provides a polarizable surface distinct from halogen σ-holes. These differences mean that the –SCH₃ substituent explores a region of chemical space not covered by the halogenated analogs, providing a structurally orthogonal vector for SAR matrix completion.

Structure–activity relationship (SAR) Chemical biology Medicinal chemistry

N-Methylimidazole Scaffold and NQO2 Inhibitor Class: Contextual Evidence from Furan-Amidine Analog Studies

The N-methylimidazole moiety present in CAS 1421504-75-7 has been specifically evaluated within the context of NQO2 inhibitor development. Alnabulsi et al. (2018) reported that replacement of the furan ring in lead furan-amidine NQO2 inhibitors with N-methylimidazole (compound 9 in that study) yielded a system that retained binding pose compatibility within the NQO2 active site, as demonstrated by molecular docking studies [1]. While the amidine-containing N-methylimidazole analog showed reduced NQO2 inhibitory activity compared with the lead furan-amidine (IC₅₀ not reported for the N-methylimidazole-amidine specifically, but overall 'lower activity than the lead furan amidine' was observed), the N-methylimidazole scaffold was confirmed to be accommodated within the NQO2 binding pocket [1]. Separately, the oxazole-amidine analog in the same study demonstrated anti-Plasmodium falciparum activity with an IC₅₀ of 0.3 µM [1]. It is important to note that CAS 1421504-75-7 is a benzamide, not an amidine, and contains a methylthio-substituted benzamide rather than the amidine-substituted phenyl ring of compound 9. Therefore, this class-level inference provides contextual support for the biological relevance of the 4-(furan-2-yl)-1-methyl-1H-imidazole core but cannot be extrapolated quantitatively to the target compound's NQO2 inhibitory potency.

NQO2 inhibition Cancer chemotherapy Malaria Medicinal chemistry

Commercial Availability and Procurement Accessibility: Comparative Vendor Coverage Across the Furan-Imidazole Benzamide Series

CAS 1421504-75-7 is commercially available through screening-compound suppliers. Based on cross-referencing of vendor catalogs, the 2-bromo analog (CAS 1421489-51-1) is listed by Life Chemicals at pricing of $63.00 (3 mg), $89.00 (15 mg), and $248.00 (100 mg) as of September 2023 [1]. The 2-chloro-4-fluoro analog (CAS 1421458-96-9) is available from the same supplier at $119.00 (30 mg), $140.00 (40 mg), and $208.00 (75 mg) [2]. The target compound (CAS 1421504-75-7) is listed within the same Life Chemicals F6288 compound library series [3]. The F6288 library series designation indicates that these compounds are part of a curated screening collection, typically supplied at ≥90% purity as confirmed by LCMS and/or ¹H NMR . The availability of the target compound alongside its bromo and chloro-fluoro analogs from the same supplier facilitates comparative screening campaigns, as procurement lead times, purity specifications, and solubility/DMSO compatibility can be expected to be comparable across the series.

Chemical procurement Screening library Lead discovery Supply chain

Absence of Public Bioactivity Data as a Selection Criterion: Opportunity for Novel Target Deorphaning

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed reveals that no quantitative bioactivity data (IC₅₀, Kd, Ki, EC₅₀) have been publicly deposited for CAS 1421504-75-7 as of the analysis date [1][2][3]. By contrast, structurally related compounds with different benzamide substitutions (e.g., bromo, chloro-fluoro analogs) are similarly data-sparse in public repositories. This absence of pre-existing activity annotations, while limiting direct comparative pharmacologic analysis, confers a distinct advantage for certain procurement scenarios: (i) the compound represents an unexplored chemical space within the furan-imidazole benzamide series, offering the potential for novel target identification via unbiased phenotypic or chemoproteomic screening; (ii) it has not been pre-associated with any specific target liability, avoiding the confirmation bias that can arise when screening compounds with known polypharmacology; and (iii) as part of a commercial screening library, it is supplied with batch-level QC data (purity and identity) that supports reproducible screening. Users seeking compounds with pre-validated target engagement should prioritize analogs with published activity data; users seeking chemical probes for discovery screening may find the data-sparse status advantageous.

Target deorphaning Phenotypic screening Chemoproteomics Novel chemical probe

Optimal Procurement and Research Application Scenarios for N-(2-(4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide (CAS 1421504-75-7)


SAR Matrix Expansion: Orthogonal ortho-Substituent Exploration in Furan-Imidazole Benzamide Series

CAS 1421504-75-7 is best deployed alongside its 2-bromo (CAS 1421489-51-1) and 2-chloro-4-fluoro (CAS 1421458-96-9) analogs to complete a systematic ortho-substituent SAR matrix. The methylthio group introduces chalcogen-bonding potential and distinct metabolic vulnerability (S-oxidation) not covered by halogen substituents, enabling a more comprehensive understanding of the chemical requirements at this position [1][2]. All three compounds share the same 4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl ethyl linker, confirmed by their SMILES representations, ensuring that observed biological differences can be attributed specifically to the benzamide substitution rather than scaffold variation [1][2].

Phenotypic or Chemoproteomic Screening for Novel Target Identification

Given the complete absence of public bioactivity annotations for CAS 1421504-75-7 in ChEMBL, BindingDB, and PubMed, the compound is well-suited for unbiased phenotypic screening or chemoproteomic target-deconvolution campaigns [3]. Unlike well-characterized tool compounds whose polypharmacology may confound interpretation, CAS 1421504-75-7 carries no pre-existing target liability annotation. The furan-imidazole core has demonstrated compatibility with enzyme active sites such as NQO2, providing a biologically plausible but unvalidated starting point for target identification [4]. Procurement of the compound at screening-grade purity (≥90% by LCMS/NMR) from Life Chemicals F6288 series ensures batch-to-batch consistency for reproducible hit calling .

Lead-Like Property Optimization Starting Point

With a molecular weight of 341.43 g/mol, CAS 1421504-75-7 falls within the widely accepted 'lead-like' chemical space (MW ≤ 350) . This contrasts favourably with the 2-bromo analog (MW 374.24) and the 4-morpholinosulfonyl analog (MW 444.51), which exceed or approach the upper bound of drug-like property guidelines [1]. For medicinal chemistry programs seeking a starting point with room for subsequent property optimization (e.g., incorporation of polar functionality to improve solubility without breaching MW limits), the methylthio-substituted compound offers a greater optimisation window than its heavier analogs .

Comparative Procurement from a Single Vendor Library for Parallel Screening

CAS 1421504-75-7 and its closest structural analogs (2-bromo and 2-chloro-4-fluoro) are all available from the Life Chemicals F6288 screening library series, supplied under comparable QC specifications (≥90% purity) . This co-availability from a single vendor simplifies parallel procurement logistics, ensures consistent purity benchmarking across the compound set, and facilitates head-to-head biological evaluation in dose–response formats without the confounding variable of differential compound handling or storage conditions. The documented pricing for the bromo and chloro-fluoro analogs provides a transparent reference for budget planning when procuring the full analog set [1][2].

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.